molecular formula C12H16BrNO B1599121 N-Pentyl 2-bromobenzamide CAS No. 349092-69-9

N-Pentyl 2-bromobenzamide

Cat. No.: B1599121
CAS No.: 349092-69-9
M. Wt: 270.17 g/mol
InChI Key: RCKFKZXUGXJCQK-UHFFFAOYSA-N
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Description

N-Pentyl 2-bromobenzamide is an organic compound with the molecular formula C12H16BrNO. It consists of a benzamide group with a bromine atom attached at the 2-position of the benzene ring and a pentyl group linked to the nitrogen atom of the amide group . This structure suggests potential for various types of chemical interactions due to the presence of the amide functional group and the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Pentyl 2-bromobenzamide can be synthesized through the reaction of 2-bromobenzoyl chloride with pentylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-Pentyl 2-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Bromo-N-methylbenzamide
  • 2-Bromo-N-ethylbenzamide
  • 2-Bromo-N-propylbenzamide

Comparison: N-Pentyl 2-bromobenzamide is unique due to the presence of the pentyl group, which can influence its solubility, reactivity, and binding affinity compared to its shorter-chain analogs. The longer alkyl chain may enhance its hydrophobic interactions with biological targets, potentially leading to different biological activities and applications .

Properties

IUPAC Name

2-bromo-N-pentylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKFKZXUGXJCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400449
Record name N-Pentyl 2-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349092-69-9
Record name N-Pentyl 2-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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